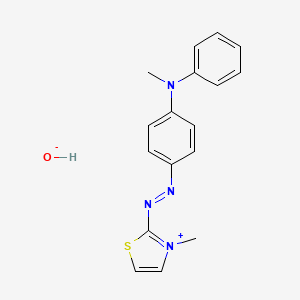
3-Methyl-2-((p-(N-methylanilino)phenyl)azo)thiazolium hydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-((p-(N-methylanilino)phenyl)azo)thiazolium hydroxide: is a complex organic compound with the molecular formula C₁₇H₁₈N₄OS It is known for its unique structure, which includes a thiazolium ring and an azo linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-((p-(N-methylanilino)phenyl)azo)thiazolium hydroxide typically involves the following steps:
Formation of the Thiazolium Ring: The thiazolium ring is synthesized through the reaction of a thioamide with a haloketone under basic conditions.
Azo Coupling Reaction: The thiazolium compound is then subjected to an azo coupling reaction with p-(N-methylanilino)phenyl diazonium salt. This reaction is usually carried out in an acidic medium to facilitate the formation of the azo linkage.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes:
Continuous Stirring: To ensure uniform mixing of reactants.
Temperature Control: Maintaining an optimal temperature to prevent decomposition.
Purification: Using techniques such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2-((p-(N-methylanilino)phenyl)azo)thiazolium hydroxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The thiazolium ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Products include various oxidized derivatives of the original compound.
Reduction: Major products are the corresponding amines.
Substitution: Substituted thiazolium derivatives are formed.
Aplicaciones Científicas De Investigación
3-Methyl-2-((p-(N-methylanilino)phenyl)azo)thiazolium hydroxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential as a biological stain or dye due to its azo linkage.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-((p-(N-methylanilino)phenyl)azo)thiazolium hydroxide involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may interfere with cellular pathways, leading to effects such as cell death or inhibition of cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methyl-2-((p-(N-methylanilino)phenyl)azo)thiazolium methyl sulfate
- 3-Methyl-2-((p-(N-methylanilino)phenyl)azo)thiazolium chloride
Uniqueness
3-Methyl-2-((p-(N-methylanilino)phenyl)azo)thiazolium hydroxide is unique due to its specific combination of a thiazolium ring and an azo linkage, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
93941-09-4 |
|---|---|
Fórmula molecular |
C17H18N4OS |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
N-methyl-4-[(3-methyl-1,3-thiazol-3-ium-2-yl)diazenyl]-N-phenylaniline;hydroxide |
InChI |
InChI=1S/C17H17N4S.H2O/c1-20-12-13-22-17(20)19-18-14-8-10-16(11-9-14)21(2)15-6-4-3-5-7-15;/h3-13H,1-2H3;1H2/q+1;/p-1 |
Clave InChI |
CGJMVBGVBISQCG-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=C(SC=C1)N=NC2=CC=C(C=C2)N(C)C3=CC=CC=C3.[OH-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




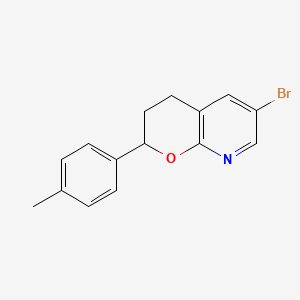
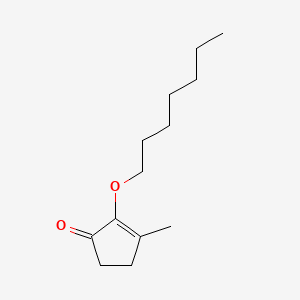
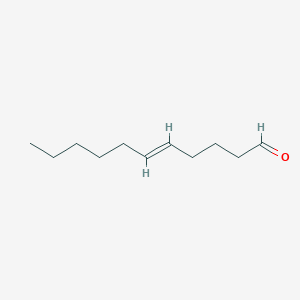
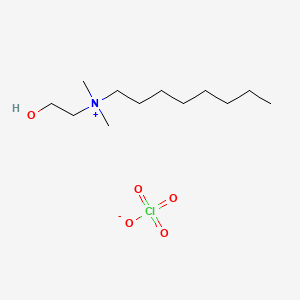

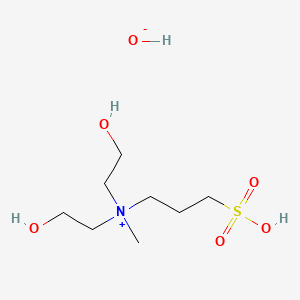
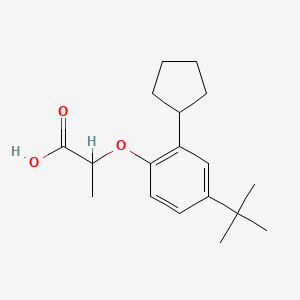

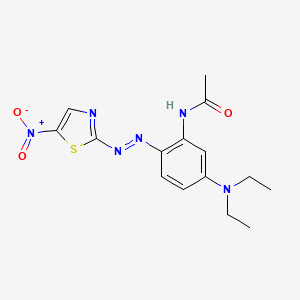
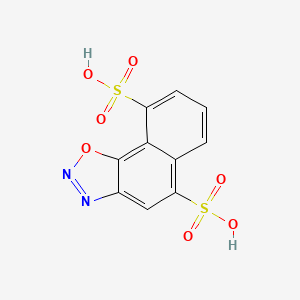
![4-[1-[4-(Tert-butyl)phenoxy]ethyl]-5-nitroveratrole](/img/structure/B15178689.png)

